![molecular formula C19H24N2O3S B5378690 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase guanine nucleotide exchange factor (GEF) activity of LARG and GEF-H1, two important proteins involved in the regulation of cell migration, proliferation, and survival.
Mécanisme D'action
ESI-09 works by selectively inhibiting the RhoGTPase guanine nucleotide exchange factor (N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide) activity of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1. RhoGTPases are a family of small GTP-binding proteins that play a critical role in the regulation of cytoskeletal dynamics, cell migration, and cell proliferation. LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 are two important RhoGTPase N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamides that are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to reduce cell migration and invasion, thus inhibiting tumor metastasis. In addition, ESI-09 has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments, including its high selectivity for LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 and its ability to inhibit RhoGTPase activity in a dose-dependent manner. However, one of the limitations of ESI-09 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research and development of ESI-09. One potential direction is to further investigate the therapeutic potential of ESI-09 in cancer treatment, particularly in combination with other cancer therapies. Another direction is to explore the potential of ESI-09 for the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of ESI-09 for improved solubility and bioavailability.
Méthodes De Synthèse
ESI-09 can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-diethylethanamine, followed by condensation with 4-nitrobenzenecarboximidamide and reduction with palladium on carbon.
Applications De Recherche Scientifique
ESI-09 has been extensively studied in various scientific research applications, particularly in the fields of cancer and cardiovascular diseases. The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has been shown to reduce cell migration and invasion, thus making it a potential therapeutic target for cancer treatment. In addition, ESI-09 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-21(5-2)19(16-10-8-7-9-11-16)20-25(22,23)18-14-12-17(13-15-18)24-6-3/h7-15H,4-6H2,1-3H3/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGUYFSGDSSFT-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)OCC)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.